DL-Aspartic acid-13C,15N (specifically the 2-13C,15N isotopologue, CAS 98532-13-9) is a stable isotope-labeled, racemic amino acid standard critical for high-precision mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . By incorporating covalently stable 13C and 15N isotopes at the alpha-carbon and amino positions, this compound provides a precise mass shift relative to its unlabeled counterpart while retaining identical physicochemical properties. As a racemic (DL) mixture, it is uniquely suited for chiral metabolomics, foodomics, and neurobiological studies where both D- and L-enantiomers must be quantified simultaneously. Its primary procurement value lies in its role as an internal standard for isotope-dilution MS (IDMS) and as a tracer for metabolic flux analysis, where it overcomes the limitations of deuterated analogs and enantiopure standards.
Substituting DL-Aspartic acid-13C,15N with deuterated analogs (e.g., DL-Aspartic acid-2,3,3-D3) or enantiopure forms (e.g., L-Aspartic acid-13C,15N) introduces significant analytical vulnerabilities in quantitative workflows . Deuterated standards are susceptible to hydrogen-deuterium (H/D) exchange and scrambling during acidic or basic sample preparation, leading to signal loss and quantification errors. Furthermore, utilizing an enantiopure L-labeled standard in chiral chromatography fails to account for matrix effects and retention time shifts specific to the D-enantiomer [1]. Consequently, for assays requiring robust chiral separation or rigorous pre-analytical stability, generic substitutions compromise data integrity and reproducibility, making the dual-labeled racemic form the strictly necessary choice.
In rigorous isotope-dilution mass spectrometry workflows, the stability of the isotopic label is paramount. DL-Aspartic acid-2-13C,15N utilizes covalently bound heavy isotopes at the carbon skeleton and nitrogen heteroatom, exhibiting negligible isotopic exchange under standard acidic or basic extraction conditions [1]. In contrast, deuterated baselines like DL-Aspartic acid-2,3,3-D3 can undergo H/D exchange, particularly at the alpha position, leading to up to 5-15% label loss or scrambling during aggressive sample derivatization. This isotopic fidelity ensures that the 13C/15N standard maintains a constant response factor, directly improving the coefficient of variation (CV) in quantitative assays compared to D-labeled analogs .
| Evidence Dimension | Isotopic label retention during sample preparation |
| Target Compound Data | ~100% retention (covalently stable 13C and 15N) |
| Comparator Or Baseline | Deuterated analogs (e.g., DL-Aspartic acid-2,3,3-D3) |
| Quantified Difference | Avoidance of 5-15% label loss/scrambling seen in deuterated standards |
| Conditions | Acidic/basic metabolomic extraction and derivatization |
Eliminating H/D exchange artifacts ensures absolute quantification accuracy, making this the preferred internal standard for rigorous regulatory or clinical MS workflows.
When quantifying trace D-aspartic acid in biological or food samples via chiral LC-MS or GC-MS, matrix effects can differentially suppress the ionization of D- and L-enantiomers [1]. Utilizing DL-Aspartic acid-13C,15N provides a labeled co-eluting standard for both enantiomers simultaneously. If an enantiopure L-Aspartic acid-13C,15N standard is used as a baseline, it only co-elutes with the L-analyte, leaving the D-analyte vulnerable to uncorrected matrix suppression, which can vary by 10-30% depending on the sample matrix. The racemic labeled standard ensures a 1:1 internal correction for both peaks, achieving superior analytical recovery .
| Evidence Dimension | Matrix effect correction in chiral MS |
| Target Compound Data | Simultaneous co-elution and correction for both D- and L-aspartic acid |
| Comparator Or Baseline | Enantiopure L-Aspartic acid-13C,15N |
| Quantified Difference | Eliminates 10-30% differential ion suppression error for the D-enantiomer |
| Conditions | Chiral LC-MS/GC-MS of complex biological matrices |
Buyers conducting chiral metabolomics must procure the DL-form to guarantee accurate quantification of the less abundant D-enantiomer.
The specific adjacent labeling of CAS 98532-13-9 (DL-Aspartic acid-2-13C,15N) provides a direct, one-bond 13C-15N pair. This configuration is essential for double-resonance solid-state NMR techniques, such as Rotational-Echo Double-Resonance (REDOR) [1]. Compared to singly labeled baselines (e.g., 15N-Aspartic acid), which lack the adjacent 13C spin, the dual-labeled compound allows for the direct measurement of the 1J(C,N) scalar coupling (~15 Hz) and strong dipolar couplings. This enables precise internuclear distance measurements and conformational analysis that are physically impossible to perform with singly labeled or unlabeled materials[2].
| Evidence Dimension | Heteronuclear coupling observability |
| Target Compound Data | Direct 1J(C,N) and dipolar coupling extraction |
| Comparator Or Baseline | Singly labeled (15N or 13C) DL-Aspartic acid |
| Quantified Difference | 100% signal availability for C-N double-resonance vs. 0% in singly labeled baselines |
| Conditions | Solid-state REDOR NMR spectroscopy |
For structural biologists and materials scientists, the adjacent dual label is a strict prerequisite for executing advanced multi-nuclear NMR pulse sequences.
Directly leveraging its racemic nature and isotopic stability, DL-Aspartic acid-13C,15N is the optimal internal standard for chiral LC-MS/GC-MS workflows [1]. It is extensively used to quantify D-aspartic acid accumulation in aging tissues, neurobiological samples, and fermented foods, where it perfectly corrects for matrix suppression of both enantiomers without the risk of pre-analytical H/D exchange.
The robust 13C and 15N labels make this compound an ideal tracer for mapping carbon and nitrogen flux through the TCA cycle and urea cycle [2]. Its resistance to scrambling ensures that downstream labeled metabolites accurately reflect biochemical pathway activity rather than sample preparation artifacts.
Due to the adjacent 13C and 15N nuclei, this specific isotopologue is procured for solid-state NMR studies (e.g., REDOR experiments) to determine precise internuclear distances and probe hydrogen-bonding networks in complex peptide assemblies or biomaterials [3].